4-(Chloromethyl)-3-methyl-1,2-thiazole
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Overview
Description
4-(Chloromethyl)-3-methyl-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position. Thiazoles are known for their presence in various biologically active molecules and their utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-methyl-1,2-thiazole typically involves the chloromethylation of 3-methyl-1,2-thiazole. One common method includes the reaction of 3-methyl-1,2-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and reagent control, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-methyl-1,2-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted thiazoles.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-methyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive chloromethyl group, which allows for further functionalization.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-methyl-1,2-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting normal cellular functions and leading to antimicrobial effects .
Comparison with Similar Compounds
4-(Chloromethyl)-1,2-thiazole: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methyl-1,2-thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-1,2-thiazole: Lacks the chloromethyl group, affecting its potential for further functionalization.
Uniqueness: 4-(Chloromethyl)-3-methyl-1,2-thiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-(chloromethyl)-3-methyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCBYNVOXNMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-67-7 |
Source
|
Record name | 4-(chloromethyl)-3-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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